2-(3-Boronophenyl)acetic acid

Description

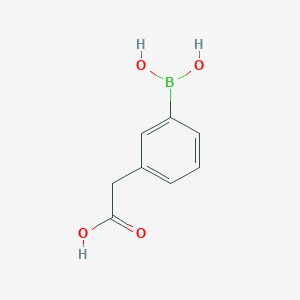

2-(3-Boronophenyl)acetic acid is a boronic acid derivative featuring a phenyl ring substituted with a boron atom at the 3-position and an acetic acid group at the adjacent carbon. Boron-containing compounds are notable for their roles in Suzuki-Miyaura cross-coupling reactions, medicinal chemistry, and materials science due to boron's electron-deficient nature and ability to form reversible covalent bonds with biomolecules.

The acetic acid moiety enables hydrogen bonding, often leading to dimerization in the solid state, as seen in related compounds like 2-(3-bromo-4-methoxyphenyl)acetic acid, which forms centrosymmetric O–H⋯O hydrogen-bonded dimers (R₂²(8) motif) . Synthesis of such compounds typically involves regioselective halogenation or functionalization of the phenyl ring, followed by purification via crystallization .

Properties

IUPAC Name |

2-(3-boronophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO4/c10-8(11)5-6-2-1-3-7(4-6)9(12)13/h1-4,12-13H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQOJWKCPHDCNQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)CC(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50626017 | |

| Record name | (3-Boronophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914397-60-7 | |

| Record name | (3-Boronophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Carboxymethyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Boronophenyl)acetic acid typically involves the reaction of 3-(cyanomethyl)phenylboronic acid with potassium hydroxide in a mixture of ethylene glycol and water. The reaction is carried out at a temperature of 155°C with stirring .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the laboratory synthesis methods can be scaled up for industrial applications, ensuring the reaction conditions are optimized for larger quantities.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Boronophenyl)acetic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Halogens or nitrating agents under acidic conditions.

Major Products:

Oxidation: Boronic esters or borates.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated phenyl derivatives

Scientific Research Applications

2-(3-Boronophenyl)acetic acid has demonstrated its utility in numerous scientific research applications:

Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Biology: Investigated for its interactions with enzymes and proteins, potentially influencing metabolic processes.

Medicine: Explored for its potential as a fluorescent probe and reporter molecule in diagnostic applications.

Industry: Utilized in polymer synthesis and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 2-(3-Boronophenyl)acetic acid involves its interaction with enzymes and proteins. It is believed to influence enzyme activity and metabolic processes by binding to specific molecular targets. Additionally, it may interact with cell membranes, affecting the transport of molecules into and out of cells .

Comparison with Similar Compounds

Table 1: Substituent Effects on Phenylacetic Acid Derivatives

Key Observations :

- Boron vs. Bromine : Boron’s stronger electron-withdrawing nature compared to bromine would increase the acidity of the acetic acid group and influence reactivity in cross-coupling reactions.

- Methoxy Group : In 2-(3-bromo-4-methoxyphenyl)acetic acid, the methoxy group donates electrons, counterbalancing bromine’s withdrawal effect, as reflected in the C–C–C angles (118.2° at OMe vs. 121.5° at Br) .

- Sulfur Substitution: The sulfanyl group in (3-bromophenylsulfanyl)-acetic acid may enhance solubility in nonpolar solvents due to increased polarizability .

Physicochemical Properties

Table 2: Comparative Physical Properties

Insights :

- The acetic acid group promotes solubility in polar solvents (e.g., acetic acid, DMSO).

- Crystal packing is influenced by substituents; bulky groups like cyclohexyl may reduce symmetry .

Biological Activity

2-(3-Boronophenyl)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article summarizes the current understanding of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Key mechanisms include:

- Inhibition of Histone Deacetylases (HDACs) : Similar to other boron-containing compounds, this compound may exhibit HDAC inhibitory activity, which is crucial for regulating gene expression and inducing apoptosis in cancer cells .

- Antioxidant Properties : The boron atom in the compound can contribute to antioxidant effects, potentially mitigating oxidative stress in cells .

- Cell Cycle Modulation : Research indicates that derivatives of phenylacetic acids can influence cell cycle progression, particularly in cancer cells, by inducing cell cycle arrest at specific phases .

Case Studies and Experimental Data

-

In Vitro Studies :

- A study on related compounds demonstrated that certain phenylacetic acid derivatives could induce apoptosis in cancer cell lines (e.g., MCF-7), highlighting the potential of boron-substituted derivatives to enhance this effect .

- The compound was tested against a panel of kinases, revealing selective inhibition that could be beneficial for targeted cancer therapies .

- Mechanistic Insights :

Comparative Biological Activity

Table 1 summarizes the biological activities of this compound compared to other similar compounds.

| Compound | IC50 (µM) | Mechanism of Action | Notes |

|---|---|---|---|

| This compound | TBD | HDAC inhibition, apoptosis induction | Promising lead for further optimization |

| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | 168.78 | Cell cycle arrest at G1 phase | Induced apoptosis in MCF-7 cells |

| 2-(3-Chlorophenyl)acetic acid | TBD | Antioxidant properties | Moderate activity reported |

Pharmacological Applications

The pharmacological implications of this compound are significant:

- Cancer Treatment : Due to its potential HDAC inhibitory activity and ability to induce apoptosis, this compound may serve as a candidate for developing new anticancer therapies.

- Neurodegenerative Diseases : By modulating protein aggregation through HDAC inhibition, it could also have applications in treating neurodegenerative diseases where protein misfolding is a concern .

Q & A

Q. What are the reliable synthetic routes for 2-(3-Boronophenyl)acetic acid, and how can reaction conditions be optimized to improve yield?

Answer: The synthesis of this compound can be adapted from methodologies used for structurally similar compounds. For example, brominated analogs (e.g., 2-(3-Bromo-4-methoxyphenyl)acetic acid) are synthesized via regioselective halogenation using bromine in acetic acid under controlled temperature (0–5°C) to minimize side reactions . For boron-containing derivatives, Suzuki-Miyaura cross-coupling or directed boronation using palladium catalysts could be employed. Key optimization steps include:

- Temperature control : Maintaining low temperatures (e.g., 0–5°C) during exothermic reactions to prevent decomposition .

- Catalyst selection : Using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to stabilize intermediates and improve regioselectivity .

- Purification : Column chromatography or recrystallization to isolate the product from by-products, achieving >95% purity .

Q. How can the purity and structural integrity of this compound be validated?

Answer:

- Chromatography : HPLC or GC analysis with UV detection to confirm purity (>95%) and identify impurities .

- Spectroscopic methods :

- Elemental analysis : Verify C, H, B, and O content within ±0.3% of theoretical values .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in crystallographic data for this compound derivatives?

Answer: Discrepancies in crystal structures (e.g., bond angles, hydrogen-bonding motifs) can arise from polymorphic variations or measurement errors. To address this:

- High-resolution X-ray diffraction : Use a Bruker SMART APEXII diffractometer with Mo/Kα radiation (λ = 0.71073 Å) to collect data at 100 K, reducing thermal motion artifacts .

- Hydrogen-bond analysis : Apply the R²₂(8) graph-set descriptor to classify dimeric interactions, ensuring consistency with known carboxylic acid dimers .

- Statistical validation : Use FCF_filter software to exclude outliers (e.g., reflections with |Fₒ|/|F꜀| > 3σ) and refine structures using SHELXL .

Q. How does the electronic nature of the boronic acid group influence the reactivity of this compound in cross-coupling reactions?

Answer: The boronic acid group acts as an electron-withdrawing substituent, altering the electronic environment of the phenyl ring:

- C–C–C bond angles : In brominated analogs, electron-withdrawing groups (e.g., Br) increase angles at the substituted position (e.g., 121.5° vs. 118.2° for electron-donating groups) .

- Reactivity in Suzuki coupling : The boron atom’s sp² hybridization enhances electrophilicity, facilitating transmetalation with palladium catalysts. Optimize pH (neutral to weakly basic) to stabilize the boronate intermediate .

- Steric effects : Ortho-substituents (e.g., acetic acid chain) may hinder coupling efficiency; use bulky ligands (e.g., SPhos) to mitigate this .

Q. What methodological challenges arise when incorporating this compound into natural product synthesis (e.g., Combretastatin analogs)?

Answer: Key challenges include:

- Acid sensitivity : The boronic acid group may hydrolyze under acidic conditions. Use buffered solutions (pH 7–8) during Perkin condensations or decarboxylation steps .

- By-product formation : Competing reactions (e.g., dimerization) can occur; monitor via TLC and adjust stoichiometry (e.g., 1.1 equivalents of coupling partners) .

- Purification : Separate polar by-products using reverse-phase chromatography (C18 column, acetonitrile/water gradient) .

Methodological Considerations

Q. How can researchers design kinetic studies to evaluate the stability of this compound in aqueous solutions?

Answer:

- pH-dependent stability : Prepare solutions at pH 2–10 and monitor degradation via UV-Vis spectroscopy (λ = 260 nm for boronic acid absorption).

- Temperature effects : Use Arrhenius plots (k vs. 1/T) to calculate activation energy for hydrolysis .

- Mass balance : Quantify degradation products (e.g., boric acid) using ion chromatography .

Q. What computational tools are suitable for predicting the hydrogen-bonding network of this compound crystals?

Answer:

- Molecular dynamics (MD) : Simulate crystal packing with AMBER or GROMACS, incorporating O–H···O hydrogen bonds (2.6–2.8 Å) observed in brominated analogs .

- Density Functional Theory (DFT) : Optimize dimer geometries at the B3LYP/6-311++G(d,p) level to predict lattice energies .

- Mercury CSD : Analyze Cambridge Structural Database (CSD) entries for similar boronic acids to identify common packing motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.